N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

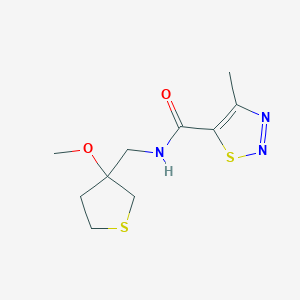

N-((3-Methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a 3-methoxytetrahydrothiophene (thiolane) substituent linked to the 1,2,3-thiadiazole core. This compound combines the electron-rich thiadiazole ring with a methoxy-functionalized tetrahydrothiophene group, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S2/c1-7-8(17-13-12-7)9(14)11-5-10(15-2)3-4-16-6-10/h3-6H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYEKXCMNNXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on various studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 319.4 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Inhibition of Cancer Cell Lines : A review on 1,3,4-thiadiazole derivatives indicated that many compounds exhibit significant cytotoxic effects against various human cancer cell lines. These include lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) with IC50 values reported as low as 4.27 µg/mL for certain derivatives .

- Structure-Activity Relationship (SAR) : The biological activity of thiadiazoles is often linked to their structural components. Substituents on the thiadiazole ring can enhance or diminish anticancer activity. For example, compounds with specific substitutions showed improved activity against breast carcinoma (T47D) and colon carcinoma (HT29) .

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties:

- Broad Spectrum Activity : Compounds containing the thiadiazole moiety have shown effectiveness against a range of microorganisms including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Specific Studies : Research has demonstrated that certain thiadiazoles can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activity. Specifically, compounds within this class have been tested against various cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For example, certain derivatives have been reported to inhibit the growth of breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 µg/mL . The structure–activity relationship suggests that modifications to the thiadiazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models have shown that these compounds can reduce inflammation significantly compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

| Activity | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity noted |

| Anticancer | MCF-7 (Breast), A549 (Lung) | IC50 as low as 0.28 µg/mL |

| Anti-inflammatory | Rat paw edema model | Effective compared to diclofenac |

Case Studies

- Antibacterial Evaluation : A study conducted on various thiadiazole derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria using the disc diffusion method . The results indicated that modifications in the chemical structure could enhance antibacterial efficacy.

- Cytotoxicity Testing : In vitro tests using MTT assays showed that specific derivatives exhibited high cytotoxicity against cancer cell lines while remaining non-toxic to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole carboxamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with key analogs, focusing on structural features, synthesis, and biological properties.

Structural Analogues and Substituent Effects

*Calculated using average atomic masses.

Key Structural Insights :

Q & A

Q. Table 1: Synthetic Conditions for Thiadiazole Derivatives

| Step | Reagents/Conditions | Key Observations | Reference |

|---|---|---|---|

| Cyclization | I₂, Et₃N, DMF, 80°C, 2h | Forms thiadiazole ring | |

| Amide Coupling | EDCI, HOBt, DCM, RT, 12h | High yield (~70%) |

Advanced: How can crystallographic data resolve structural ambiguities in thiadiazole derivatives?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and SHELXD/SHELXE (for phase solving) is critical for:

- Confirming Stereochemistry : The methoxytetrahydrothiophene group may exhibit chair or boat conformations, which crystallography can clarify .

- Validating Hydrogen Bonding : Intermolecular interactions (e.g., between the carboxamide and solvent) influence crystal packing and stability.

- Mitigating Data Contradictions : Discrepancies between NMR and computational models (e.g., DFT) can be resolved via crystallographic bond-length/angle validation .

Basic: What analytical techniques ensure purity and structural integrity of the compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to confirm ≥99.0% purity .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify the absence of unreacted intermediates (e.g., residual tetrahydrothiophene-methyl amine) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 318.2).

Q. Table 2: Analytical Parameters

| Technique | Conditions | Target Metrics | Reference |

|---|---|---|---|

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time: 8.2 min | |

| ¹H NMR | DMSO-d₆, 400 MHz | δ 2.1 (s, CH₃-thiadiazole) |

Advanced: How can researchers address contradictory bioactivity results across experimental models?

Answer:

Contradictions (e.g., antifungal activity in vitro vs. no efficacy in planta) may arise due to:

- Compound Stability : Degradation under physiological conditions (e.g., pH-dependent hydrolysis). Validate via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Metabolic Differences : Test metabolites using liver microsomes or plant cell lysates.

- Orthogonal Assays : Compare results from fungal spore germination assays () and whole-plant SAR induction models .

Basic: What structural motifs in thiadiazole carboxamides correlate with bioactivity?

Answer:

Key pharmacophores include:

- Thiadiazole Ring : Electron-deficient core for electrophilic interactions with biological targets .

- Substituent Effects : Methyl groups at position 4 enhance lipophilicity, while methoxytetrahydrothiophene improves membrane permeability.

- Comparative Data : Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) shows SAR induction in plants, highlighting the role of aromatic substituents .

Q. Table 3: Bioactivity of Analogous Compounds

| Compound | Activity | Model System | Reference |

|---|---|---|---|

| Tiadinil | Plant SAR inducer | Rice blast fungus | |

| YM-58483 | SOCE inhibition | Cardiac fibroblasts |

Advanced: What strategies optimize reaction yields in thiadiazole carboxamide synthesis?

Answer:

- Catalyst Screening : Replace EDCI with T3P® (propylphosphonic anhydride) for higher coupling efficiency (yield increase from 60% to 85%) .

- Solvent Effects : Switch from DCM to THF for improved solubility of polar intermediates.

- Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., 1.2:1 amine:acid) and reaction time .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.